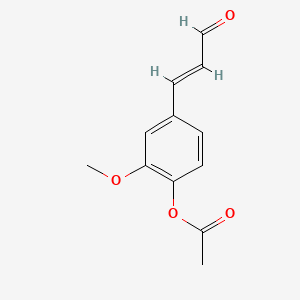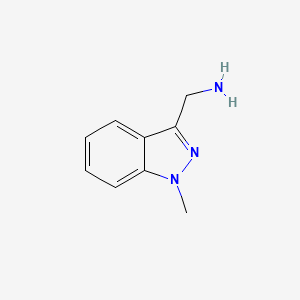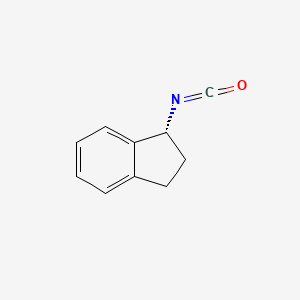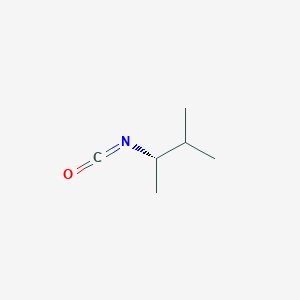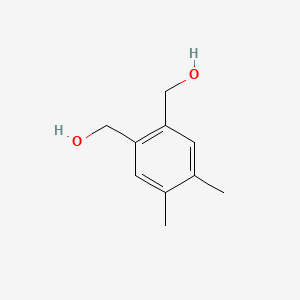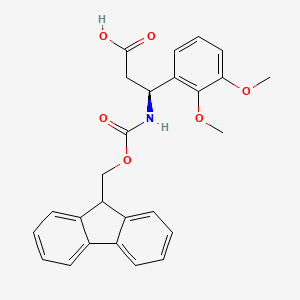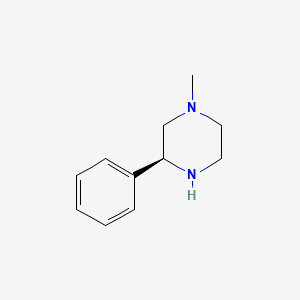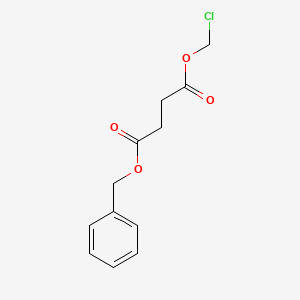
Benzyl (Chloromethyl) Succinate
概要
説明
“Benzyl (Chloromethyl) Succinate” is a chemical compound with the formula C12H13ClO4 . It is used for research purposes . The compound has a molecular weight of 256.68 .
Synthesis Analysis
The synthesis of similar compounds involves the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves the reaction of benzene with dimethoxymethane and chlorosulfonic acid . The reaction occurs at a temperature of 5-10°C .
Chemical Reactions Analysis
“Benzyl (Chloromethyl) Succinate” likely undergoes similar reactions to other benzylic compounds. For instance, benzylic halides show enhanced reactivity due to the adjacent aromatic ring . They can undergo SN1, SN2, and E1 reactions . Benzyl chloride, a related compound, can react with aqueous sodium hydroxide to give dibenzyl ether .
Physical And Chemical Properties Analysis
“Benzyl (Chloromethyl) Succinate” has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is also an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is classified as soluble, with a solubility of 0.885 mg/ml .
科学的研究の応用
-
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : The chloromethylation of aromatic compounds is carried out with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : This method affords the corresponding chloromethyl derivatives in good to excellent yields .
-
Benzylic Bromination of Aromatic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Benzylic halides undergo the typical reactions of alkyl halides; thus, you can expect to see such compounds used frequently in multistep syntheses .
- Methods of Application : The bromination of an alkylbenzene side chain is carried out using N-bromosuccinimide .
- Results or Outcomes : Any compound of the type (where X = halogen) will be referred to as a “benzylic halide.”
-
Preparation of Benzyl Esters
- Scientific Field : Industrial Chemistry
- Application Summary : Industrially, benzyl chloride is the precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .
- Methods of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
- Results or Outcomes : The reaction proceeds by the free radical process, involving the intermediacy of free chlorine atoms .
-
Benzylic Oxidation
- Scientific Field : Organic Chemistry
- Application Summary : Benzylic oxidation is a reaction that takes place at the carbon atom attached to the aromatic ring, which is particularly reactive .
- Methods of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Results or Outcomes : The oxidation of an alkylbenzene to a carboxylic acid is one of the outcomes of this reaction .
Safety And Hazards
特性
IUPAC Name |
1-O-benzyl 4-O-(chloromethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJMNMWWYYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445129 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (Chloromethyl) Succinate | |
CAS RN |
143869-67-4 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

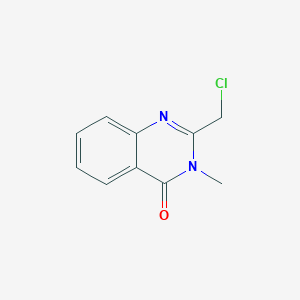
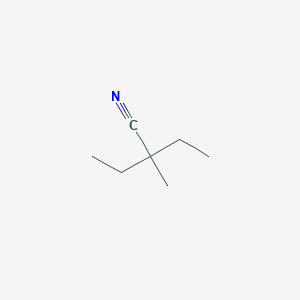
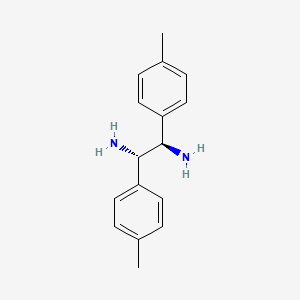
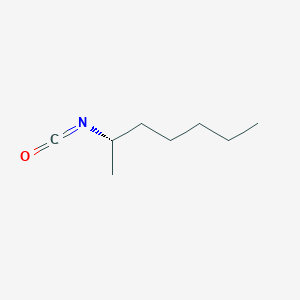
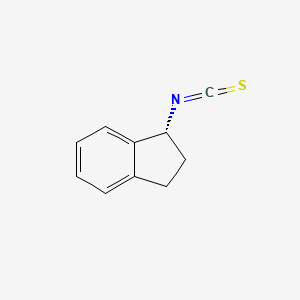
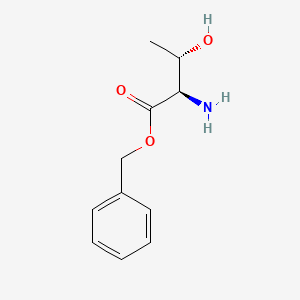
![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)
